Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound classified as an intermediate in the synthesis of various biologically active molecules. It features a piperidine ring substituted with an imidazole moiety, which contributes to its potential biological activities. This compound is notable for its structural complexity and versatility in chemical reactions, making it valuable in pharmaceutical research and development.
The synthesis of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves several key steps:
These steps may vary slightly depending on specific laboratory protocols but generally follow this synthetic pathway to achieve high yield and purity.
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate has a molecular formula of and a molecular weight of approximately 235.33 g/mol. The structure includes:
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions:
The mechanism of action for tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring is capable of coordinating with metal ions in enzyme active sites, thereby modulating enzymatic activity. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function and potentially leading to therapeutic effects.
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific uses:
The development of piperidine-imidazole hybrids traces to the early 2000s, coinciding with advances in protective group strategies and heterocyclic chemistry. The closely related analog tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS# 953071-73-3) emerged prominently as a critical precursor to Bilastine Impurity 18, an analytical standard vital for antihistamine quality control [2]. Commercial availability of this benzimidazole analog through suppliers like TRC and Alichem by 2004 enabled scalable routes to histamine H₁ antagonists, with pricing structures reflecting intermediate value: $65/5g (TRC) to $1,521/kg (Alichem) [2]. The non-benzo counterpart—tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS# 158654-95-6)—entered research pipelines later (~2010s) as a building block for neurological agents, leveraging its tertiary alcohol for further functionalization [4] [6]. This historical progression reveals a shift from benzimidazole-centric drugs toward tailored imidazole derivatives that optimize solubility and target engagement. The Boc-protected scaffold persists due to its synthetic tractability; synthesis typically employs Di-tert-butyl dicarbonate (Boc₂O) protection of 2-(piperidin-4-yl)-1H-imidazole precursors under mild conditions [2] [4].
Table 1: Historical Development of Key Piperidine-Imidazole Hybrid Intermediates
Year Range | Development Milestone | Significance |
---|---|---|
2000–2005 | Introduction of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Enabled scalable synthesis of antihistamine impurities (e.g., Bilastine Impurity 18) [2] |
2004–2007 | Commercialization via TRC, Alichem | Established reliable sourcing for drug manufacturing R&D [2] |
2010–2015 | Emergence of 4-hydroxy variants (e.g., CAS# 158654-95-6) | Expanded applications to neurological targets via hydroxyl-mediated interactions [4] [6] |
2015–Present | Diversification to aryl-substituted imidazoles (e.g., 4-phenyl derivatives) | Facilitated kinase inhibitor development through enhanced π-stacking [7] |
The molecular conformation of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate enables unique target interactions critical for bioactivity. The piperidine ring adopts a chair conformation, positioning the C4-imidazole moiety equatorially to minimize steric strain and maximize vectorial access to biological targets. When the imidazole is benzofused (benzimidazole), extended π-conjugation enhances affinity for hydrophobic enzyme pockets (e.g., kinases) but reduces solubility [2] [5]. In contrast, the non-fused imidazole analog offers superior hydrogen-bonding capacity via its N-H proton (pKa ~11.8–14.0), facilitating ionic interactions with aspartate or glutamate residues in receptors [4] [6]. The Boc group profoundly influences physicochemical properties: it decreases basicity of the piperidine nitrogen (shielding it from protonation), increases lipophilicity (measured as cLogP ~1.6–2.4), and introduces steric bulk that constrains rotational freedom [4] [6]. These features are quantified in Table 2.
Table 2: Structural and Property Comparison of Key Piperidine-Imidazole Hybrids
Molecular Descriptor | tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate [2] [4] | tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate [4] [6] |
---|---|---|---|
Molecular Formula | C₁₃H₂₁N₃O₂ (inferred) | C₁₇H₂₃N₃O₂ | C₁₃H₂₁N₃O₃ |
Molecular Weight (g/mol) | 267.3 (calculated) | 301.38 | 267.32 |
Key Functional Groups | Imidazole, Boc-protected piperidine | Benzimidazole, Boc-protected piperidine | Imidazole, tertiary alcohol, Boc-protected piperidine |
Hydrogen Bond Donors | 1 (imidazole N-H) | 1 (benzimidazole N-H) | 2 (imidazole N-H, alcohol O-H) |
cLogP (Predicted) | 1.6–1.8 | 2.1–2.4 | 1.2–1.5 |
TPSA (Ų) | 55–60 | 55–60 | 78.45 |
The scaffold’s versatility is evidenced by regiochemical modifications:
Notably, tert-butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS# 1153269-45-4) illustrates scaffold adaptability, where the phenyl group introduces chiral discrimination capabilities at C3, useful in kinase inhibitor design [7]. The Boc group’s stability under basic conditions and labile nature under acids (e.g., TFA) enables orthogonal protection strategies when combined with other protective groups like carbamates or acetals [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8